

# Application of Diphosphenes in Alkyne Cyclotrimerization: A Detailed Guide

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## Compound of Interest

Compound Name: *Diphosphene*

Cat. No.: *B14672896*

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## Introduction

The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene rings, which are core structures in many pharmaceuticals, functional materials, and natural products. This reaction typically requires a transition metal catalyst to overcome the kinetic barrier. Among the various catalytic systems, those based on nickel complexes with **diphosphene** ligands have shown significant promise. **Diphosphene** ligands, with their tunable steric and electronic properties, play a crucial role in determining the activity and selectivity of the catalyst.

This document provides detailed application notes and protocols for the use of **diphosphene** ligands in nickel-catalyzed alkyne cyclotrimerization, with a focus on a highly effective system utilizing an adaptive diphosphine-benzophenone ligand. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of organic synthesis and catalysis.

## Data Presentation

The following tables summarize the quantitative data for the nickel-catalyzed cyclotrimerization of various terminal alkynes using different **diphosphene**-based catalysts. The data highlights the superior performance of the hemilabile **diphosphene**-ketone ligand (p-tolL1) in terms of yield and regioselectivity.

Table 1: Cyclotrimerization of Phenylacetylene with Different Catalysts

| Catalyst     | Ligand                                     | Yield (%) | Regioselectivity<br>(1,2,4- : 1,3,5-) |
|--------------|--|-----------|---------------------------------------|
| p-tol1       | p-tolL1 (hemilabile<br>diphosphene-ketone) | 90.2      | 91:7                                  |
| p-tol2       | p-tolL2 (tridentate<br>triphosphine)       | 3.1       | 62:38                                 |
| Ph3          | PhL3 (bidentate<br>diphosphine ether)      | 2.8       | -                                     |
| rac-BINAP-Ni | rac-BINAP                                  | 4.6       | 70:30                                 |

Table 2: Cyclotrimerization of Various Alkynes Catalyzed by p-tol1

| Alkyne Substrate      | Product                                   | Yield (%) | Regioselectivity<br>(1,2,4- : 1,3,5-) |
|-----------------------|---|-----------|---------------------------------------|
| Phenylacetylene       | 1,2,4-<br>Triphenylbenzene                | 90.2      | 91:7                                  |
| Methyl propiolate     | Trimethyl 1,2,4-<br>benzenetricarboxylate | 90.2      | 91:7                                  |
| 1-Hexyne              | 1,2,4-Tri-n-<br>butylbenzene              | 75.0      | >99:1                                 |
| 3,3-Dimethyl-1-butyne | 1,2,4-Tri-tert-<br>butylbenzene           | 85.0      | >99:1                                 |

## Experimental Protocols

This section provides detailed methodologies for the key experiments, including the synthesis of the catalyst and the general procedure for the alkyne cyclotrimerization.

### Synthesis of the Nickel Catalyst [(p-tolL1)Ni(BPI)] (p-tol1)

The catalyst precursor, a nickel(0) complex bearing the adaptive **diphosphene**-benzophenone ligand, is synthesized as follows:

Materials:

- 2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1)
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
- Benzophenone imine (BPI)
- Toluene, anhydrous

Procedure:

- In a nitrogen-filled glovebox, dissolve 2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1) (1 equivalent) in anhydrous toluene.
- To this solution, add Ni(cod)2 (1 equivalent) and benzophenone imine (BPI) (1 equivalent).
- Stir the reaction mixture at room temperature.
- The formation of the complex [(p-tolL1)Ni(BPI)] (p-tol1) can be monitored by  $^{31}\text{P}$  NMR spectroscopy.
- The product can be isolated by precipitation and filtration, followed by washing with a non-coordinating solvent like pentane and drying under vacuum.

## General Protocol for Alkyne Cyclotrimerization

The following is a general procedure for the [2+2+2] cyclotrimerization of terminal alkynes using the p-tol1 catalyst.<sup>[1][2]</sup>

Materials:

- Nickel catalyst p-tol1 (0.05 mol%)
- Terminal alkyne (1 equivalent)

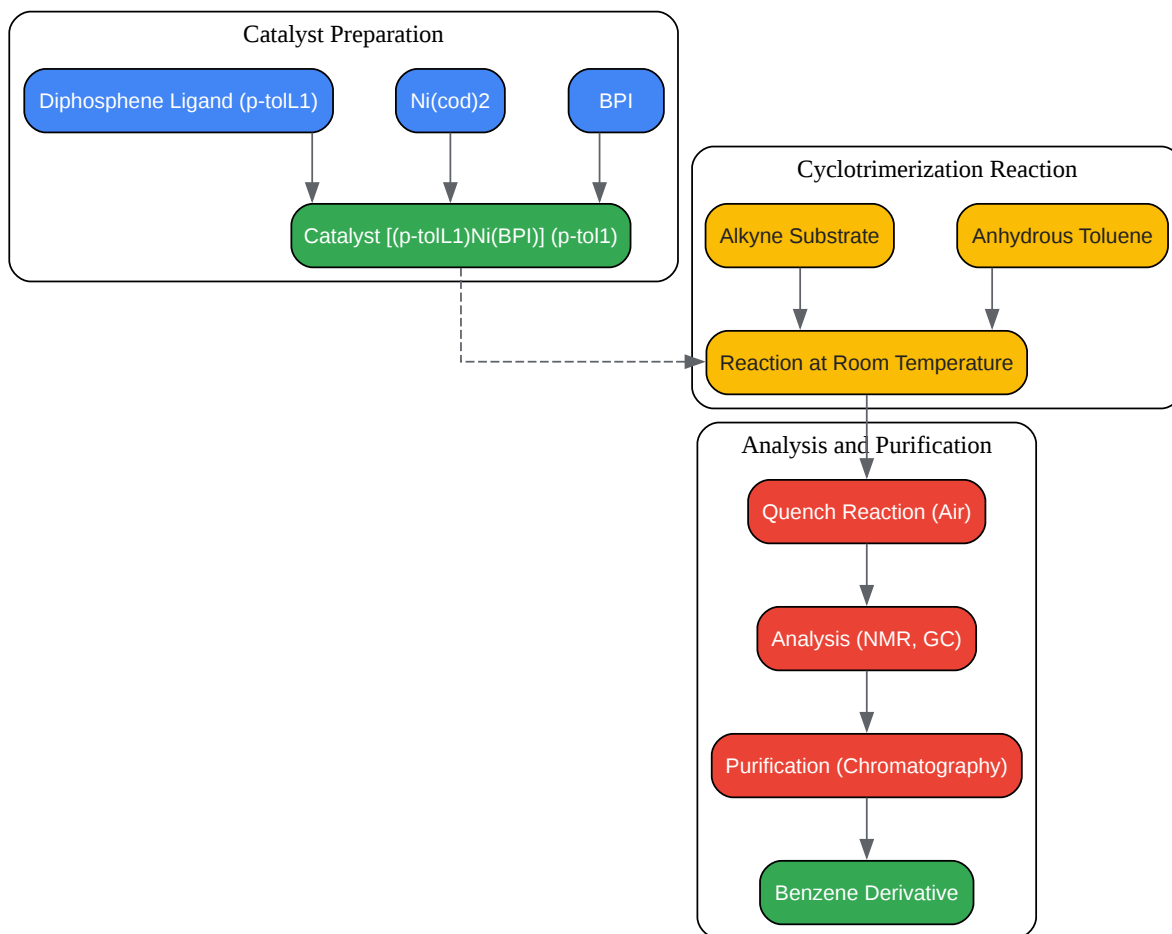
- Toluene, anhydrous

#### Procedure:

- In a nitrogen-filled glovebox, weigh the nickel catalyst p-tol1 (e.g., 1 mg, 1.2  $\mu$ mol for a 2.37 mmol scale reaction) into a reaction vessel.
- Add anhydrous toluene (e.g., 3 mL) to dissolve the catalyst.
- In a separate vial, prepare a solution of the terminal alkyne (e.g., 232 mg, 2.37 mmol of ethyl propiolate) in anhydrous toluene (e.g., 3 mL).
- Slowly add the alkyne solution to the catalyst solution over 1 minute with stirring.
- Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
- Upon completion, the reaction can be quenched by opening the vessel to air.
- The product mixture can be analyzed by techniques such as NMR spectroscopy and gas chromatography to determine the yield and regioselectivity. The product can be purified by column chromatography.

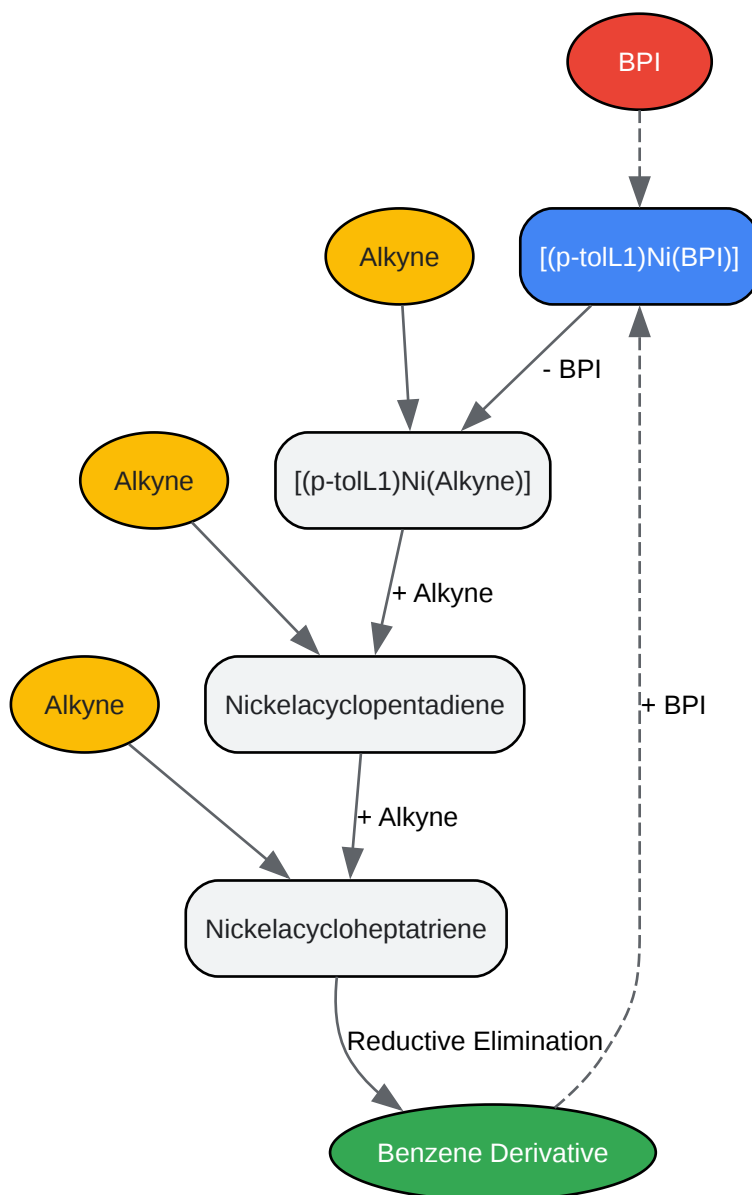
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the **diphosphene**-nickel catalyzed alkyne cyclotrimerization.



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Caption: Experimental workflow for **diphosphene**-catalyzed alkyne cyclotrimerization.



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Caption: Proposed catalytic cycle for nickel-catalyzed alkyne cyclotrimerization.

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## References

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